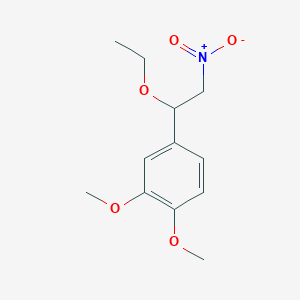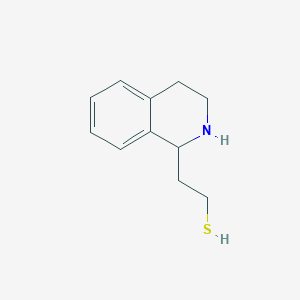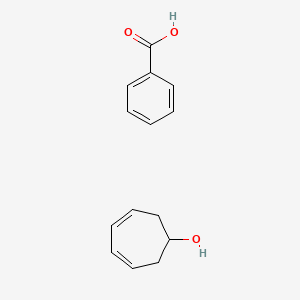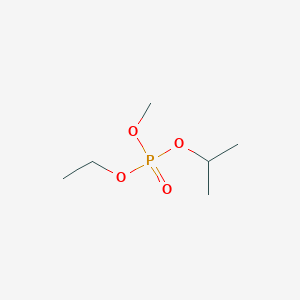
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3,4-dimethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a 1,3-butadiyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne typically involves the coupling of 3,4-dimethoxyphenylacetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidant such as oxygen or air . The reaction conditions often include solvents like pyridine or dimethylformamide (DMF) and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the availability of raw materials and catalysts in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of alkanes or alkenes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne in biological systems involves its interaction with cellular targets and pathways. The compound can induce apoptosis in cancer cells by activating mitochondrial signaling pathways and increasing the production of reactive oxygen species (ROS) . It may also inhibit specific enzymes or proteins involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(3,4,5-trimethoxyphenyl)-1,3-butadiyne: This compound has additional methoxy groups, which can influence its chemical reactivity and biological activity.
1,4-Bis(3,4-dimethoxyphenyl)butane: Lacks the triple bonds present in 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne, resulting in different chemical and physical properties.
Uniqueness
1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne is unique due to its conjugated triple bonds, which confer distinct electronic and structural characteristics. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58335-56-1 |
|---|---|
Molekularformel |
C20H18O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
4-[4-(3,4-dimethoxyphenyl)buta-1,3-diynyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C20H18O4/c1-21-17-11-9-15(13-19(17)23-3)7-5-6-8-16-10-12-18(22-2)20(14-16)24-4/h9-14H,1-4H3 |
InChI-Schlüssel |
HFUDDCXERRXUEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C#CC#CC2=CC(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



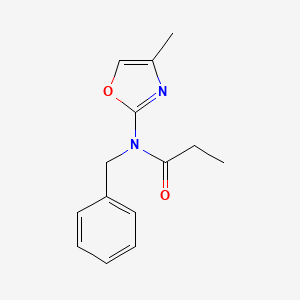
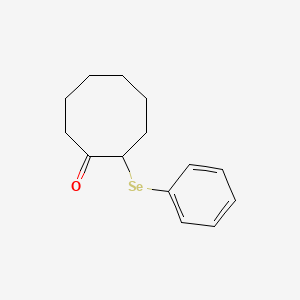
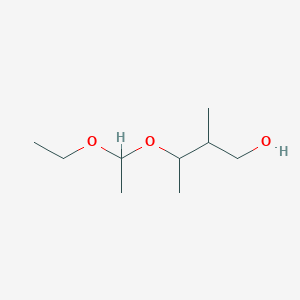
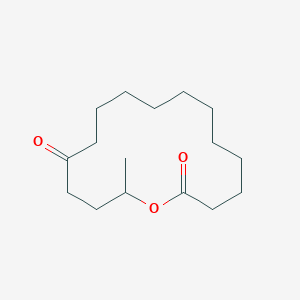
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
